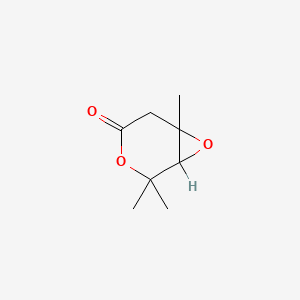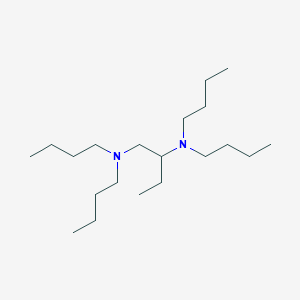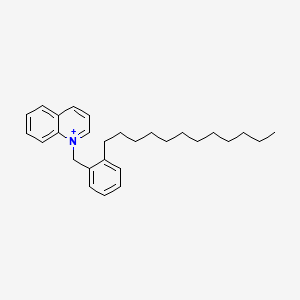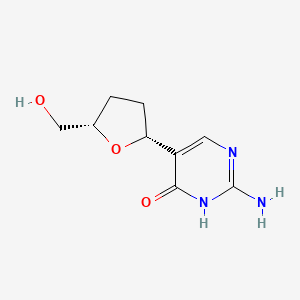
4(1H)-Pyrimidinone, 2-amino-5-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4(1H)-Pyrimidinone, 2-amino-5-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-” is a complex organic compound that belongs to the class of pyrimidinones. Pyrimidinones are heterocyclic aromatic organic compounds, which are significant in various biochemical processes and pharmaceutical applications. This compound, in particular, is characterized by its unique structural features, including a pyrimidinone core and a tetrahydrofuran ring with a hydroxymethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4(1H)-Pyrimidinone, 2-amino-5-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-” typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and tetrahydrofuran intermediates. Common synthetic routes may involve:
Cyclization reactions: Formation of the pyrimidinone ring through cyclization of appropriate precursors.
Functional group modifications: Introduction of the amino and hydroxymethyl groups through substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
“4(1H)-Pyrimidinone, 2-amino-5-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl group to carboxyl or aldehyde groups.
Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidinones.
Substitution: Replacement of amino or hydroxymethyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydropyrimidinones.
Aplicaciones Científicas De Investigación
“4(1H)-Pyrimidinone, 2-amino-5-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-” has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of “4(1H)-Pyrimidinone, 2-amino-5-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidinone derivatives: Compounds with similar pyrimidinone cores but different substituents.
Tetrahydrofuran derivatives: Compounds with tetrahydrofuran rings and various functional groups.
Uniqueness
“4(1H)-Pyrimidinone, 2-amino-5-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-” is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
114551-64-3 |
|---|---|
Fórmula molecular |
C9H13N3O3 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
2-amino-5-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O3/c10-9-11-3-6(8(14)12-9)7-2-1-5(4-13)15-7/h3,5,7,13H,1-2,4H2,(H3,10,11,12,14)/t5-,7+/m0/s1 |
Clave InChI |
QFLQFVGGIKVFFP-CAHLUQPWSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)C2=CN=C(NC2=O)N |
SMILES canónico |
C1CC(OC1CO)C2=CN=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


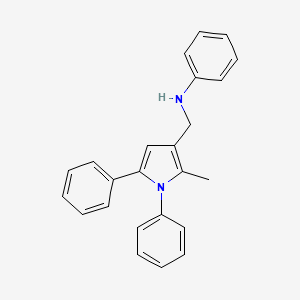
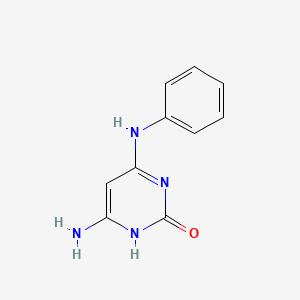
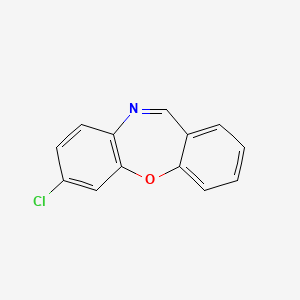
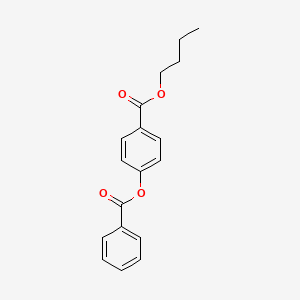
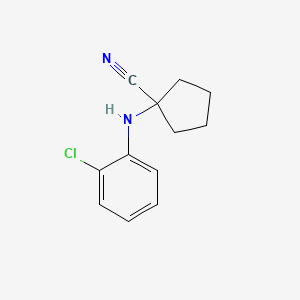
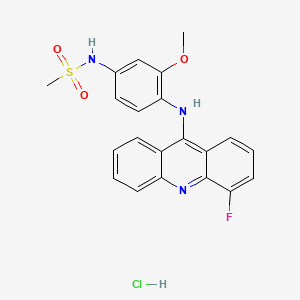
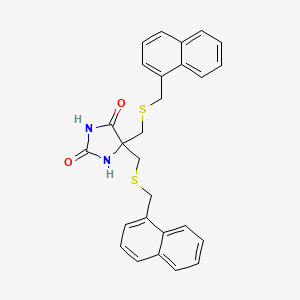

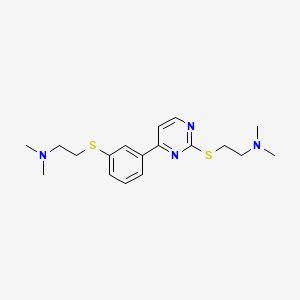
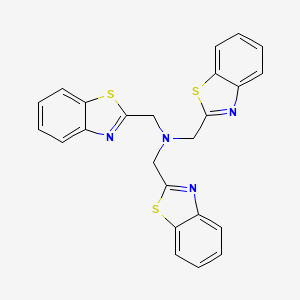
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
